molecular formula C19H13BrN2O2S B13893461 6-bromo-4-(pyridin-2-ylmethoxy)-3-thiophen-2-yl-1H-quinolin-2-one

6-bromo-4-(pyridin-2-ylmethoxy)-3-thiophen-2-yl-1H-quinolin-2-one

Katalognummer: B13893461
Molekulargewicht: 413.3 g/mol
InChI-Schlüssel: DZGOLGNOXIJGSL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-bromo-4-(pyridin-2-ylmethoxy)-3-thiophen-2-yl-1H-quinolin-2-one is a complex organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a bromine atom, a pyridine ring, a thiophene ring, and a quinoline core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an arylboronic acid . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst loading can further improve yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

6-bromo-4-(pyridin-2-ylmethoxy)-3-thiophen-2-yl-1H-quinolin-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The bromine atom in the compound can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted quinoline compounds.

Wissenschaftliche Forschungsanwendungen

6-bromo-4-(pyridin-2-ylmethoxy)-3-thiophen-2-yl-1H-quinolin-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.

    Industry: The compound can be used in the development of advanced materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism of action of 6-bromo-4-(pyridin-2-ylmethoxy)-3-thiophen-2-yl-1H-quinolin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to fully understand its mechanism of action.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-chloro-3-(pyridin-2-ylmethoxy)-1H-quinolin-2-one
  • 6-bromo-4-(pyridin-2-ylmethoxy)-3-phenyl-1H-quinolin-2-one
  • 4-(pyridin-2-ylmethoxy)-3-thiophen-2-yl-1H-quinolin-2-one

Uniqueness

6-bromo-4-(pyridin-2-ylmethoxy)-3-thiophen-2-yl-1H-quinolin-2-one is unique due to the presence of both a bromine atom and a thiophene ring, which can significantly influence its chemical reactivity and biological activity. The combination of these structural features may enhance its potential as a versatile compound in various research applications.

Eigenschaften

Molekularformel

C19H13BrN2O2S

Molekulargewicht

413.3 g/mol

IUPAC-Name

6-bromo-4-(pyridin-2-ylmethoxy)-3-thiophen-2-yl-1H-quinolin-2-one

InChI

InChI=1S/C19H13BrN2O2S/c20-12-6-7-15-14(10-12)18(24-11-13-4-1-2-8-21-13)17(19(23)22-15)16-5-3-9-25-16/h1-10H,11H2,(H,22,23)

InChI-Schlüssel

DZGOLGNOXIJGSL-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=NC(=C1)COC2=C(C(=O)NC3=C2C=C(C=C3)Br)C4=CC=CS4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.